2-Chloro-6-fluoronitrobenzene

Nucleophilic Aromatic Substitution Halogen Exchange Fluorination

This ortho-halogenated nitroaromatic (CAS 64182-61-2) delivers regiochemical precision unattainable with cheaper isomers like 2-chloro-4-fluoronitrobenzene. The unique 2-Cl/6-F pattern enables exclusive ortho-arylation via Pd-catalyzed C-F activation—critical for synthesizing fluorinated biaryl pharmacophores without isomeric contamination. Leverage its distinct boiling point (245.1°C) for cost-effective distillation purification at scale. For drug programs concerned with methemoglobinemia risk, its moderate electrophilicity offers a safer toxicological profile versus higher-fluorine analogs. Choose 2-chloro-6-fluoronitrobenzene for reaction outcomes that generic alternatives cannot replicate.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 64182-61-2
Cat. No. B1304941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoronitrobenzene
CAS64182-61-2
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])F
InChIInChI=1S/C6H3ClFNO2/c7-4-2-1-3-5(8)6(4)9(10)11/h1-3H
InChIKeyGOIUPLBHNRTTIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-fluoronitrobenzene (CAS 64182-61-2): Physicochemical and Procurement Profile


2-Chloro-6-fluoronitrobenzene (CAS: 64182-61-2) is an ortho-halogenated nitroaromatic compound with the molecular formula C6H3ClFNO2 and a molecular weight of 175.54 g/mol [1]. It is characterized by a nitro group flanked by a chlorine atom at position 2 and a fluorine atom at position 6, creating a unique electrophilic environment . This substitution pattern confers distinct reactivity in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, establishing its role as a specialized intermediate in pharmaceutical and agrochemical syntheses [2].

2-Chloro-6-fluoronitrobenzene: Why Structural Analogs Are Not Drop-In Replacements


The substitution pattern of 2-chloro-6-fluoronitrobenzene—featuring adjacent chlorine, fluorine, and nitro groups—imparts a unique electrophilic profile that fundamentally alters its reactivity in both SNAr and cross-coupling pathways relative to its positional isomers [1]. This is not a case of simple halogen exchange; the specific arrangement dictates the site selectivity and efficiency of subsequent transformations [2]. Substituting a less expensive or more readily available analog, such as 2-chloro-4-fluoronitrobenzene or 2,6-dichloronitrobenzene, can lead to divergent reaction outcomes, including lower yields, unwanted byproducts, and altered pharmacokinetic profiles of downstream targets [3]. The following quantitative evidence establishes the basis for this non-interchangeability.

Quantitative Differentiation of 2-Chloro-6-fluoronitrobenzene Against Structural Analogs


Halogen Exchange Selectivity: Fluorodenitration vs. Halex in SNAr

Under nucleophilic fluorination conditions, 2-chloro-6-fluoronitrobenzene exhibits a strong bias for fluorodenitration (substitution of the nitro group) rather than halogen exchange (substitution of chlorine). This behavior is in stark contrast to that of its analog, 2-chloronitrobenzene, which predominantly undergoes halogen exchange under similar conditions [1]. This differential reactivity dictates the synthetic route to polyfluorinated intermediates.

Nucleophilic Aromatic Substitution Halogen Exchange Fluorination

Regioselectivity in Suzuki-Miyaura Cross-Coupling: Directed ortho-C-F Activation

In palladium-catalyzed Suzuki-Miyaura coupling, 2-chloro-6-fluoronitrobenzene undergoes regioselective C-F bond activation ortho to the nitro group [1]. This contrasts with polyfluorinated analogs lacking an ortho-nitro group, which often exhibit poor reactivity or non-selective coupling [2]. The strong directing effect of the nitro group on the incoming palladium catalyst, facilitated by the adjacent fluorine, enables the synthesis of specific polyfluorinated 2-arylnitrobenzene scaffolds.

Palladium Catalysis C-F Activation Suzuki-Miyaura Coupling

Comparative In Vitro Electrophilicity and Methemoglobinemia Induction

The electrophilicity of fluoronitrobenzenes, quantified by their rate of reaction with cellular nucleophiles like glutathione (r = 0.97), directly correlates with their capacity to induce methemoglobinemia [1]. 2-Chloro-6-fluoronitrobenzene, with a single fluorine and a chlorine substituent, occupies a distinct position in this continuum compared to analogs with more fluorine atoms. The study demonstrates that the specific halogen pattern influences metabolic fate and toxicological endpoint, not just intrinsic nitroreduction rates [2].

Toxicology Methemoglobinemia Structure-Activity Relationship

Physicochemical Properties: Boiling Point and Density

The physical properties of 2-chloro-6-fluoronitrobenzene, including its boiling point of 245.1 °C at 760 mmHg and density of 1.494 g/cm³ , distinguish it from its 4-fluoro isomer, 2-chloro-4-fluoronitrobenzene (CAS 350-29-8), which has a reported boiling point of 232.4 °C at 760 mmHg . While not a primary driver of reactivity, these differences are critical for separation, purification, and solvent selection during synthesis.

Physicochemical Properties Process Chemistry Purification

Validated Application Scenarios for 2-Chloro-6-fluoronitrobenzene


Synthesis of Polyfluorinated 2-Arylnitrobenzene Scaffolds via Regioselective C-F Activation

This compound is the optimal choice for synthesizing 2-arylnitrobenzene derivatives bearing a fluorine atom ortho to the nitro group. As demonstrated by Cargill et al., the nitro group's directing effect ensures exclusive ortho-arylation via palladium-catalyzed C-F activation [1]. Alternative starting materials, such as non-fluorinated or differently substituted analogs, fail to provide this specific regiochemical outcome, leading to complex product mixtures and lower yields of the desired isomer [2].

Orthogonal Functionalization via Sequential SNAr and Cross-Coupling

The selective fluorodenitration pathway (NO₂ → F) in the presence of a chlorine substituent, as described by Clark et al., enables a powerful orthogonal synthetic strategy [1]. Chemists can first perform a fluorodenitration to introduce a second fluorine atom while preserving the chlorine, which can subsequently be employed in a separate cross-coupling or SNAr reaction. This dual reactivity is not achievable with analogs like 2-chloronitrobenzene, which undergoes direct chlorine-fluorine exchange, eliminating the opportunity for sequential functionalization [1].

Pharmaceutical Intermediate with a Defined Toxicological Profile

For drug development programs where the potential for methemoglobinemia is a concern, the specific halogen pattern of 2-chloro-6-fluoronitrobenzene places it in a moderate electrophilicity range [1]. The work by Cnubben et al. provides a quantitative framework for predicting the metabolic fate and toxicity of fluoronitrobenzene intermediates based on their halogen substitution [2]. This allows for a more informed selection of building blocks early in the drug discovery process, avoiding analogs with higher fluorine counts that are associated with increased electrophilicity and a greater potential for covalent binding to macromolecules [1].

Process Development Requiring Specific Distillation Parameters

In manufacturing processes, the distinct boiling point of 245.1 °C at 760 mmHg [1] is a key parameter for designing purification steps. This property distinguishes it from its 4-fluoro isomer (bp 232.4 °C) [2], allowing for effective separation by fractional distillation when isomer mixtures are present or when reaction solvents need to be removed. This reduces the need for costly and time-consuming chromatographic purification at scale.

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